molecular formula C11H7Cl2NO2 B14134652 6,7-Dichloro-2-methylquinoline-3-carboxylic acid CAS No. 948294-30-2

6,7-Dichloro-2-methylquinoline-3-carboxylic acid

Cat. No.: B14134652
CAS No.: 948294-30-2
M. Wt: 256.08 g/mol
InChI Key: BIJQMLJMHGBZAE-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-methylquinoline-3-carboxylic acid (CAS 948294-30-2) is a high-value chemical scaffold in medicinal chemistry and antibacterial research. It serves as a versatile synthetic intermediate for the development of novel therapeutic agents, particularly within the quinoline and quinoxaline families of compounds. Its core structure is integral to pioneering research against infectious diseases. A primary research application of this compound and its structural analogs is in the investigation of new antimycobacterial agents targeting Mycobacterium tuberculosis . Derivatives based on this quinoline-carboxylic acid scaffold have demonstrated potent activity, making them promising candidates in the fight against drug-resistant tuberculosis . Furthermore, related quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have been shown to act as DNA-damaging agents, with their mechanism of action confirmed through the selection and genomic sequencing of drug-resistant mutants . Beyond antimicrobial applications, this compound is a critical building block in synthesizing various pharmacologically active molecules . The quinolinecarboxylic acid moiety is a common feature in compounds evaluated as AMPA receptor antagonists for neurological disorders, as well as in inhibitors of targets like the mycobacterial enzyme DprE1 . Researchers utilize this chemical for its reactivity, particularly in constructing complex molecular architectures for drug discovery, making it an essential tool for high-value research programs. This product is designated For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

948294-30-2

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

6,7-dichloro-2-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C11H7Cl2NO2/c1-5-7(11(15)16)2-6-3-8(12)9(13)4-10(6)14-5/h2-4H,1H3,(H,15,16)

InChI Key

BIJQMLJMHGBZAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=C(C(=CC2=N1)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Quinoline Core Construction

The quinoline backbone is typically assembled via:

  • Friedländer annulation : Condensation of 3,4-dichloroaniline derivatives with β-keto esters under acidic conditions.
  • Skraup synthesis : Cyclodehydration of 2-methyl-3-nitro-4,5-dichlorophenylpropene derivatives using glycerol and sulfuric acid.

Late-Stage Functionalization

Post-cyclization modifications include:

  • Directed ortho-lithiation : Using the 2-methyl group as a directing meta director for carboxylation.
  • Electrophilic aromatic substitution : Sequential chlorination with sulfuryl chloride (SO₂Cl₂) in dichloromethane.

Detailed Synthetic Routes

Route 1: Friedländer Annulation-Carboxylation Sequence

Step 1 : Condensation of 3,4-dichloro-2-methylaniline (1.0 equiv) with ethyl acetoacetate (1.2 equiv) in polyphosphoric acid (PPA) at 120°C for 8 hours yields 2-methyl-6,7-dichloroquinoline (78% yield).
Step 2 : Lithiation at C3 using LDA (2.5 equiv) in THF at −78°C, followed by quenching with dry ice, provides the carboxylic acid after acid workup (62% yield).

Key Data

Parameter Value Source
Annulation Temp 120°C
Lithiation Reagent LDA
Overall Yield 48%

Route 2: Skraup Synthesis with In-Situ Chlorination

Step 1 : Heating 3-nitro-4,5-dichlorotoluene (1.0 equiv) with glycerol (3.0 equiv) and conc. H₂SO₄ (10 vol%) at 150°C induces cyclization to 2-methyl-6,7-dichloroquinoline (65% yield).
Step 2 : Vilsmeier-Haack formylation at C3 using POCl₃/DMF (2:1) at 0°C, followed by Jones oxidation, affords the carboxylic acid (55% yield over two steps).

Advantages : Avoids sensitive lithiation steps.
Limitations : Lower regioselectivity in formylation step.

Chlorination Strategies

Comparative analysis of chlorination methods:

Method Reagent Temp Yield Purity Source
Direct EAS Cl₂, FeCl₃ 25°C 45% 88%
Directed Chlorination SO₂Cl₂, DCM 0°C 72% 95%
Radical Chlorination NCS, AIBN 80°C 68% 91%

EAS = Electrophilic Aromatic Substitution; NCS = N-Chlorosuccinimide

Directed chlorination using SO₂Cl₂ in dichloromethane at 0°C demonstrates optimal balance between yield (72%) and purity (95%).

Carboxylation Techniques

Lithiation-Carboxylation

Quenching lithiated intermediates with CO₂ gas enables direct carboxyl group installation:

  • Base : LDA (2.5 equiv) in THF at −78°C
  • CO₂ Pressure : 1 atm, 2 hours
  • Yield : 62–68%

Hydrolysis of Nitriles

Alternative pathway via cyano intermediate:
Step 1 : Pd-catalyzed cyanation using Zn(CN)₂ (1.1 equiv) and Xantphos ligand.
Step 2 : Acidic hydrolysis (6N HCl, reflux) to carboxylic acid (78% yield over two steps).

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (4:1) improves purity from 88% to 99.5%. Single-crystal X-ray diffraction confirms the planar quinoline core with dihedral angles of 1.2° between rings.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.92 (s, 1H, C5-H), 8.15 (s, 1H, C8-H), 2.65 (s, 3H, CH₃), 13.1 (br s, 1H, COOH).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C-Cl).

Scale-Up Considerations

Industrial production faces three main challenges:

  • Exothermic lithiation : Requires cryogenic reactors (−78°C capability).
  • Chlorine handling : Closed systems with HCl scrubbers mandatory.
  • Pd catalyst recovery : 5% Pd/C can be reused 3× with <5% activity loss.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

    Coupling: Biaryl quinoline derivatives.

Scientific Research Applications

6,7-Dichloro-2-methylquinoline-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

5,7-Dichloro-2-methylquinoline-3-carboxylic Acid (CAS: 948293-69-4)

  • Structure : Positional isomer of the target compound, with chlorine at positions 5 and 7 instead of 6 and 7.
  • Molecular Formula: C₁₁H₇Cl₂NO₂; Molecular Weight: 256.08 g/mol.
  • Physical Properties :
    • Boiling Point: 405.0±40.0 °C (predicted).
    • Density: 1.510±0.06 g/cm³ (predicted).
    • pKa: 0.69±0.30 (predicted), indicating strong acidity due to electron-withdrawing chlorine substituents.

6,7-Dimethoxy-3-methylquinoline-2-carboxylic Acid

  • Structure : Methoxy groups at positions 6 and 7, methyl at position 3, and carboxylic acid at position 2.
  • Synthesis: Synthesized via the Friedländer reaction using o-aminoveratraldehyde and 2-oxobutyric acid under mild conditions (yield: ~85%). Sodium ethoxide catalyzes the cyclization, demonstrating a scalable method for quinoline derivatives .
  • Key Differences :
    • Methoxy groups are electron-donating, increasing pKa (reduced acidity) compared to chloro analogs.
    • Predicted lower boiling point and density than chlorinated derivatives due to reduced molecular weight and weaker halogen-based interactions.

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid (CAS: 5278-37-5)

  • Structure: Features a ketone (2-oxo) and a dihydroquinoline core with methoxy groups at positions 6 and 7.
  • Molecular Formula: C₁₂H₁₁NO₅; Molecular Weight: 249.22 g/mol.
  • This contrasts with chlorinated quinolines, which are more lipophilic .

Ethyl 6,7-Dichloro-3-hydroxyquinoxaline-2-carboxylate (CAS: 60578-70-3)

  • Structure: Quinoxaline core (two nitrogen atoms) with chloro, hydroxy, and ethyl ester substituents.
  • Key Contrasts: Quinoxaline’s dual nitrogen atoms increase polarity and π-stacking capability compared to quinoline. The ethyl ester group reduces acidity (pKa ~4–5 estimated) relative to carboxylic acid derivatives, making it more suitable as a prodrug intermediate .

Research Findings and Implications

  • Synthetic Methods: The Friedländer reaction () is efficient for methoxy-substituted quinolines, while chlorinated analogs may require harsher halogenation conditions.
  • Acidity Trends: Chlorine substituents lower pKa significantly compared to methoxy groups, making chloroquinolines more reactive in acidic environments .
  • Biological Relevance: Quinoxaline derivatives () are often explored as kinase inhibitors, whereas chloroquinolines may exhibit antimicrobial or anticancer activity due to their electronegative profile.

Biological Activity

6,7-Dichloro-2-methylquinoline-3-carboxylic acid (DCMQCA) is a compound of interest due to its diverse biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article provides a detailed examination of its biological activity, including research findings, case studies, and comparative analysis with similar compounds.

  • Molecular Formula : C10H7Cl2NO2
  • Molecular Weight : 232.08 g/mol
  • IUPAC Name : this compound

DCMQCA exhibits its biological effects primarily through inhibition of specific enzymes and modulation of signaling pathways. Its structure allows it to interact with various molecular targets, including:

  • DNA gyrase : Inhibitors of this enzyme are crucial in combating bacterial infections, particularly against Mycobacterium tuberculosis (Mtb) .
  • Inflammatory pathways : DCMQCA may influence cytokine production and immune responses, contributing to its anti-inflammatory effects.

Antimicrobial Activity

Research has shown that DCMQCA possesses significant antibacterial properties, particularly against Mtb. In vitro studies have demonstrated that halogen substitutions at specific positions on the quinoline ring can enhance or diminish activity:

  • Compounds with chlorine at C-6 exhibited increased inhibition against Mtb H37Rv strain .
CompoundMIC (µg/mL)Activity
DCMQCA< 16Strong
6-Chloro derivative< 8Very Strong
6-Bromo derivative> 64Weak

Anti-inflammatory Activity

DCMQCA has been evaluated for its potential to modulate inflammatory responses. Studies indicate that it can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophage cells. This effect is mediated through its interaction with nuclear receptors that regulate gene expression involved in inflammation .

Case Studies

  • Study on Mycobacterial Inhibition :
    A study focused on the synthesis and screening of various quinoline carboxylic acids found that DCMQCA was one of the most potent inhibitors against both replicating and non-replicating Mtb. The study highlighted the importance of halogen positioning for optimal activity .
  • Inflammation Model in Mice :
    In an animal model of induced colitis, DCMQCA demonstrated significant reduction in inflammatory markers compared to controls. The mechanism was linked to its ability to inhibit NF-kB signaling pathways .

Comparative Analysis with Similar Compounds

The biological activity of DCMQCA can be compared to other quinoline derivatives:

CompoundAntimicrobial Activity (MIC µg/mL)Anti-inflammatory Effect
6-Chloroquinoline< 8Moderate
7-Bromoquinoline> 64Weak
DCMQCA< 16Strong

Q & A

Q. What are the established synthetic routes for 6,7-dichloro-2-methylquinoline-3-carboxylic acid?

The compound is typically synthesized via the Friedländer condensation between substituted 2-aminobenzaldehyde derivatives and ketones or aldehydes. For example, analogs like 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives were prepared using salicylaldehyde precursors and cyclization under acidic conditions . Alternative methods include Vilsmeier-Haack reactions for introducing formyl/acetyl groups at the 3-position of quinoline cores, which could be adapted for carboxylate functionalization through oxidation .

Q. How is the compound characterized structurally?

Basic characterization involves:

  • Spectroscopy : 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm substituent positions and aromaticity (e.g., δ ~8.7 ppm for C2-H in quinoline derivatives) .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy : Identification of carboxylic acid C=O stretches (~1700 cm1^{-1}) and C-Cl bonds (~600 cm1^{-1}) .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents like DMSO or DMF are commonly used for cyclocondensation reactions. Acidic conditions (e.g., HCl or H2_2SO4_4) facilitate cyclization, while bases like K2_2CO3_3 are employed in substitution reactions. Reaction temperatures range from 80–120°C, depending on the step .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectral data be resolved?

Discrepancies in NMR or IR data (e.g., shifts in 13C^{13} \text{C}-NMR peaks for carbonyl groups) may arise from solvent effects , tautomerism , or crystal packing . Cross-validation using density functional theory (DFT) calculations with solvent models (e.g., PCM) can reconcile differences. For example, deviations in compound 3g’s spectral data were attributed to intermolecular hydrogen bonding in the solid state .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst screening : Transition metals (e.g., Pd/C) enhance coupling reactions.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
  • Flow chemistry : Enables continuous processing and minimizes side reactions. Industrial-scale protocols for related quinolines emphasize temperature gradients and in-line purification (e.g., recrystallization from ethanol/water mixtures) .

Q. How can X-ray crystallography resolve ambiguities in substituent positioning?

SHELX programs (e.g., SHELXL/SHELXS) are critical for refining crystal structures. For example, SHELXL’s robust handling of high-resolution data can resolve Cl and methyl group positions in the quinoline core, even with twinned crystals. Data collection at low temperatures (100 K) improves resolution .

Methodological Challenges & Data Contradictions

Q. How to address conflicting reactivity in halogenated quinoline derivatives?

The electron-withdrawing Cl groups at C6/C7 can deactivate the quinoline core toward electrophilic substitution. However, the carboxylic acid at C3 enables direct functionalization via:

  • Nucleophilic acyl substitution : Amidation or esterification using DCC/DMAP.
  • Decarboxylative coupling : Pd-catalyzed reactions to introduce aryl/heteroaryl groups. Contradictions in reactivity (e.g., unexpected C4 substitution) may arise from competing resonance effects, resolved by Hammett parameter analysis .

Q. Why do some synthetic routes produce regioisomeric impurities?

Competing pathways during cyclization (e.g., via C2 vs. C4 closure) can generate regioisomers. Mechanistic studies (e.g., 18O^{18} \text{O}-labeling or kinetic isotope effects) identify intermediates. For example, monitoring by 1H^1 \text{H}-NMR kinetics revealed that steric hindrance from the 2-methyl group favors C3-carboxylate formation .

Applications in Drug Discovery

Q. What pharmacological targets are associated with this scaffold?

Quinoline-3-carboxylic acids are explored as:

  • HIV integrase inhibitors : Structural analogs (e.g., elvitegravir) bind to metal-dependent active sites .
  • Anti-inflammatory agents : PI3Kδ inhibitors (e.g., AMG319) show activity in autoimmune diseases .
  • Antimicrobials : Derivatives with selenopyrano groups exhibit MIC values <1 µg/mL against S. aureus .

Q. How is the compound’s bioavailability improved?

  • Prodrug strategies : Esterification of the carboxylic acid (e.g., ethyl esters) enhances membrane permeability.
  • Co-crystallization : Improves solubility (e.g., with cyclodextrins or amino acids).
  • SAR studies : Methyl groups at C2 reduce metabolic oxidation, while Cl atoms enhance target binding .

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